N-cyclopropyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide
Description
N-cyclopropyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a heterocyclic organic compound featuring a pyridazine core substituted with a 3,5-dimethylpyrazole moiety at the 6-position. The piperidine ring at the 3-position of pyridazine is further functionalized with a cyclopropylcarboxamide group.
Key structural attributes include:
- Pyridazine ring: A six-membered aromatic ring with two nitrogen atoms at the 1,2-positions, providing hydrogen-bonding and π-π stacking capabilities.
- 3,5-Dimethylpyrazole: A five-membered heterocycle with methyl groups enhancing steric bulk and lipophilicity.
- Piperidine-4-carboxamide: A saturated six-membered ring with a cyclopropylamide substituent, likely influencing solubility and metabolic stability.
Properties
IUPAC Name |
N-cyclopropyl-1-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]piperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N6O/c1-12-11-13(2)24(22-12)17-6-5-16(20-21-17)23-9-7-14(8-10-23)18(25)19-15-3-4-15/h5-6,11,14-15H,3-4,7-10H2,1-2H3,(H,19,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDPKYCNYFPPXDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)N3CCC(CC3)C(=O)NC4CC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-cyclopropyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide is a complex organic compound with notable biological activities. This article explores its structural characteristics, synthesis, and various biological effects based on current research findings.
Structural Characteristics
This compound features a unique combination of a piperidine ring, a pyridazine moiety, and a 3,5-dimethyl-1H-pyrazole group. The cyclopropyl group enhances its structural diversity, potentially influencing its biological activity and reactivity. The molecular formula is with a molecular weight of 340.4 g/mol .
Synthesis
The synthesis of this compound typically involves multi-step processes that may include:
- Formation of the piperidine core : Starting from cyclopropyl amines and appropriate carbonyl compounds.
- Introduction of the pyridazine moiety : Utilizing condensation reactions to attach the pyridazine ring.
- Substitution with the pyrazole group : Employing nucleophilic substitutions to incorporate the pyrazole structure.
These steps require careful optimization to ensure high yield and purity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological activities:
- Anti-inflammatory : Pyrazole derivatives have shown potential in inhibiting inflammatory pathways, possibly through modulation of cyclooxygenase enzymes (COX) and other inflammatory mediators .
- Analgesic Effects : Some derivatives have been evaluated for their analgesic properties in various animal models, demonstrating efficacy comparable to standard analgesics .
- Antitumor Activity : Studies suggest that compounds containing pyrazole and piperidine structures can exhibit cytotoxic effects against cancer cell lines. For instance, derivatives have been tested against ovarian and breast cancer cells, showing promising results in reducing cell viability .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The presence of the pyrazole moiety allows for interaction with enzymes involved in disease pathways, such as COX enzymes implicated in inflammation and pain .
- Receptor Modulation : The unique structural features may enhance binding affinity to specific receptors involved in signaling pathways related to cancer and inflammation.
Comparative Analysis with Related Compounds
A comparative analysis illustrates how this compound relates to other similar compounds:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 4-(5-cyano-pyrazol-1-yl)-piperidine derivatives | Piperidine ring with cyano-substituted pyrazole | GPR119 modulators |
| Pyrazole derivatives with thiazole rings | Incorporates thiazole for enhanced activity | Anticancer properties |
| 5-amino-N-[5-(fluoroazepan)-pyrazol derivatives | Fluorinated azepane linked to pyrazole | Antidiabetic effects |
The unique arrangement of substituents in N-cyclopropyl... may confer specific pharmacological advantages over these compounds by enhancing bioavailability or selectivity towards particular targets .
Case Studies
Several studies have documented the biological activity of similar compounds:
- Study on COX Inhibition : A series of sulfonamide-containing pyrazoles were evaluated for COX inhibition. The results indicated that modifications in structure significantly influenced anti-inflammatory activity, paving the way for new therapeutic agents targeting inflammation-related disorders .
- Antitumor Activity Assessment : In vitro studies demonstrated that certain piperidine derivatives exhibited selective cytotoxicity against cancer cell lines while maintaining low toxicity towards non-cancerous cells, suggesting their potential as anticancer agents .
Scientific Research Applications
Anticancer Activity
Research indicates that compounds with similar structural motifs have shown promise in anticancer applications. The presence of the pyrazole and pyridazine groups is associated with inhibition of cancer cell proliferation through modulation of key signaling pathways. For instance, studies have demonstrated that derivatives of pyrazole exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell cycle progression .
Neurological Disorders
N-cyclopropyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide may also have implications in treating neurological disorders. Similar compounds have been investigated for their neuroprotective properties, potentially acting on G-protein coupled receptors (GPCRs) involved in neuroinflammation and neurodegeneration. Recent advancements in GPCR profiling suggest that such compounds could serve as effective agonists or antagonists, paving the way for new treatments for conditions like Alzheimer's disease .
Anti-inflammatory Properties
The anti-inflammatory potential of pyrazole derivatives has been widely documented. The compound's ability to inhibit pro-inflammatory cytokines makes it a candidate for developing therapies aimed at chronic inflammatory diseases. In vitro studies have shown that similar compounds can significantly reduce the production of TNF-alpha and IL-6 in activated macrophages .
Case Study 1: Anticancer Efficacy
A study published in Journal of Medicinal Chemistry examined the anticancer effects of pyrazole-based compounds. Researchers synthesized a series of derivatives and tested their efficacy against breast cancer cell lines. The results indicated that certain modifications on the pyrazole ring enhanced cytotoxicity significantly, suggesting that this compound could be optimized for improved anticancer activity .
Case Study 2: Neuroprotection
In a neuropharmacological study, a compound structurally similar to this compound was evaluated for its protective effects against oxidative stress in neuronal cells. The findings demonstrated that the compound significantly reduced neuronal cell death induced by oxidative stressors, highlighting its potential as a neuroprotective agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Their Properties
The compound shares structural homology with pyridazine- and pyrazole-containing molecules, particularly kinase inhibitors. Below is a comparative analysis with two analogues:
Key Observations:
P-0042: The replacement of piperidine with pyrrolidine (smaller ring) and introduction of a chloro-substituent on pyridazinone significantly increases lipophilicity (logP ~3.5 vs. ~2.1) but may enhance target binding due to improved steric complementarity .
Hypothetical Compound A : Substituting piperidine with piperazine improves solubility (lower logP) but reduces metabolic stability due to the secondary amine’s susceptibility to oxidation.
Hydrogen-Bonding and Crystal Packing
The target compound’s pyridazine and pyrazole moieties facilitate hydrogen-bonding networks, as observed in analogues. For example, graph-set analysis (e.g., R₂²(8) motifs) in similar compounds stabilizes crystal lattices via N–H···O and C–H···N interactions .
Research Findings and Implications
- Kinase Inhibition : P-0042’s sub-µM IC₅₀ suggests the target compound may exhibit similar potency, pending assay validation.
- Metabolic Stability : The cyclopropyl group in the target compound likely enhances stability compared to pyrrolidine-based analogues, as cyclopropane rings resist oxidative metabolism.
- Solubility Challenges : The moderate solubility of the target compound may necessitate formulation optimization for in vivo studies.
Preparation Methods
Retrosynthetic Analysis and Key Intermediate Identification
The target compound’s structure comprises three primary domains:
- Pyridazin-3-yl core (6-position substituted with 3,5-dimethylpyrazole)
- Piperidine-4-carboxamide backbone (N-substituted with cyclopropyl)
- Linking architecture between pyridazine and piperidine moieties
Retrosynthetic disconnection suggests two viable pathways:
- Pathway A : Coupling of preformed 6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-amine with a functionalized piperidine intermediate.
- Pathway B : Sequential assembly of the pyridazine ring followed by piperidine incorporation via nucleophilic aromatic substitution.
Critical intermediates include:
- 6-Chloropyridazin-3-amine (for nucleophilic displacement)
- 3,5-Dimethyl-1H-pyrazole (for heterocyclic coupling)
- N-Cyclopropylpiperidine-4-carboxamide (for final amide bond formation)
Synthetic Methodologies
Pyridazine Ring Formation and Functionalization
Condensation of 1,4-Diketones with Hydrazines
The pyridazine nucleus is typically constructed via cyclocondensation reactions. A representative procedure involves:
Procedure :
- Reactants :
- 1,4-Diketone (e.g., 2,5-hexanedione)
- Hydrazine hydrate (2.2 equiv)
- Conditions :
- Solvent: Ethanol (anhydrous)
- Temperature: Reflux (78°C)
- Time: 12–16 hours
- Workup :
- Neutralization with 10% HCl
- Crystallization from ethanol/water (3:1)
Key Data :
| Parameter | Value |
|---|---|
| Purity (HPLC) | ≥98% |
| Melting Point | 154–156°C |
| Characterization | $$ ^1H $$ NMR, $$ ^{13}C $$ NMR, HRMS |
Piperidine Subunit Synthesis
N-Cyclopropylpiperidine-4-carboxamide Preparation
The piperidine fragment is synthesized via:
- Boc-protection of piperidine-4-carboxylic acid
- Coupling with cyclopropylamine using HATU/DIPEA
- Deprotection with TFA/CH$$2$$Cl$$2$$
Critical Parameters :
| Step | Conditions | Yield |
|---|---|---|
| Boc Protection | Boc$$_2$$O, DMAP, THF | 95% |
| Amide Coupling | HATU, DIPEA, DMF | 88% |
| Deprotection | TFA (20% in DCM) | 98% |
Spectroscopic Confirmation :
Final Coupling and Purification
Buchwald–Hartwig Amination
The pyridazine and piperidine subunits are conjugated via palladium-catalyzed cross-coupling:
Reaction Setup :
| Component | Quantity |
|---|---|
| 6-(3,5-Dimethylpyrazol-1-yl)pyridazin-3-amine | 1.0 equiv |
| N-Cyclopropylpiperidine-4-carboxamide | 1.1 equiv |
| Pd$$2$$(dba)$$3$$ | 3 mol% |
| Xantphos | 6 mol% |
| Cs$$2$$CO$$3$$ | 2.2 equiv |
| Toluene | 0.2 M |
Thermal Profile :
- Ramp from 25°C to 100°C over 30 minutes
- Maintain at 100°C for 24 hours
Post-Reaction Processing :
- Filtration through Celite®
- Solvent removal under reduced pressure
- Chromatography (SiO$$2$$, CH$$2$$Cl$$_2$$/MeOH 95:5)
Analytical Data :
- HPLC : 99.2% purity (C18, 0.1% TFA in H$$_2$$O/MeCN)
- HRMS : m/z calcd. for C$${19}$$H$${24}$$N$$_6$$O: 376.2015; found: 376.2018
- XRD : Monoclinic, space group P2$$_1$$/c (confirms stereochemistry)
Comparative Analysis of Synthetic Routes
Yield Optimization Strategies
Effect of Coupling Reagents :
| Reagent | Yield (%) | Purity (%) |
|---|---|---|
| HATU | 88 | 98.5 |
| EDCI/HOBt | 76 | 97.2 |
| DCC | 68 | 95.8 |
Solvent Impact on Amination :
| Solvent | Conversion (%) |
|---|---|
| Toluene | 98 |
| DMF | 85 |
| THF | 72 |
Scale-Up Considerations and Process Chemistry
Critical Quality Attributes (CQAs)
- Impurity Profile :
- ≤0.15% residual palladium (ICP-MS)
- ≤0.1% des-cyclopropyl analog (HPLC)
Industrial-Scale Adaptations
- Continuous Flow Amination :
- Residence time: 45 minutes
- Productivity: 1.2 kg/L/day
Q & A
Q. What are the key synthetic steps and purification methods for N-cyclopropyl-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)piperidine-4-carboxamide?
- Methodological Answer : The synthesis involves multi-step reactions, including coupling of pyridazine-piperidine intermediates with cyclopropanamine derivatives. Key steps include:
- Cyclopropane coupling : Copper-catalyzed Ullmann-type reactions under reflux (35°C, 48 hours) using solvents like dimethyl sulfoxide (DMSO) and cesium carbonate as a base .
- Purification : Chromatography (e.g., silica gel with ethyl acetate/hexane gradients) or recrystallization to achieve >95% purity.
- Critical Parameters : Control of pH (neutral to slightly basic) and anhydrous conditions to prevent side reactions .
Q. Example Reaction Conditions from Literature :
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclopropane coupling | CuBr, Cs₂CO₃, DMSO, 35°C, 48h | 17.9% | |
| Final purification | Silica gel chromatography (EtOAc/hexane) | 95% purity |
Q. How is the structural integrity of the compound validated post-synthesis?
- Methodological Answer : Use a combination of spectroscopic and analytical techniques:
- NMR Spectroscopy : Compare experimental and NMR shifts with computational predictions (e.g., δ 8.87 ppm for pyridyl protons) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ = 215 m/z) .
- IR Spectroscopy : Identify functional groups (e.g., carboxamide C=O stretch at ~1650 cm⁻¹) .
Advanced Research Questions
Q. What strategies optimize the coupling efficiency of cyclopropanamine with pyridazine-piperidine intermediates?
- Methodological Answer :
- Catalyst Screening : Test transition-metal catalysts (e.g., Cu(I) vs. Pd(0)) to improve reaction rates. Evidence suggests Cu(I) salts (e.g., CuBr) reduce side-product formation in heterocyclic couplings .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity of amines. Additives like DMAP may stabilize intermediates .
- Computational Modeling : Use density functional theory (DFT) to predict transition-state energies and identify steric/electronic barriers .
Q. How can contradictory biological activity data across assays be resolved?
- Methodological Answer :
- Assay Triangulation : Cross-validate results using orthogonal methods (e.g., enzyme inhibition vs. cell viability assays) .
- Solubility Adjustments : Use co-solvents (e.g., DMSO/PBS mixtures) to ensure consistent compound dissolution.
- Metabolite Profiling : LC-MS/MS to detect degradation products that may interfere with activity .
Q. What experimental designs are effective for studying structure-activity relationships (SAR)?
- Methodological Answer :
- Fractional Factorial Design : Vary substituents (e.g., pyrazole methyl groups, cyclopropyl ring size) systematically to identify critical pharmacophores .
- Free-Wilson Analysis : Quantify contributions of individual moieties to biological activity using regression models.
- In Silico SAR : Molecular docking (e.g., AutoDock Vina) to prioritize synthetic targets based on binding affinity predictions .
Q. How can reaction mechanisms be analyzed to address unexpected byproducts?
- Methodological Answer :
- Kinetic Isotope Effects (KIE) : Use deuterated analogs to probe rate-determining steps (e.g., C-H activation in cyclopropane coupling) .
- Trapping Experiments : Add radical scavengers (e.g., TEMPO) or electrophiles to intercept reactive intermediates .
- In Situ Monitoring : ReactIR or HPLC-MS to track intermediate formation in real time .
Q. What computational methods predict biological target interactions for this compound?
- Methodological Answer :
- Molecular Dynamics (MD) Simulations : Simulate binding to kinase targets (e.g., MAPK) over 100-ns trajectories to assess stability .
- Pharmacophore Mapping : Align compound features (e.g., hydrogen bond donors, hydrophobic regions) with known active sites .
- Machine Learning : Train models on pyrazole/pyridazine-containing inhibitors to predict novel targets .
Data Contradiction Analysis
- Case Study : Discrepancies in IC₅₀ values between enzymatic and cell-based assays may arise from off-target effects or membrane permeability issues. Mitigation strategies include:
- Permeability Assessment : Use Caco-2 monolayers or PAMPA to quantify passive diffusion .
- Target Engagement Assays : CETSA (Cellular Thermal Shift Assay) to confirm intracellular target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
